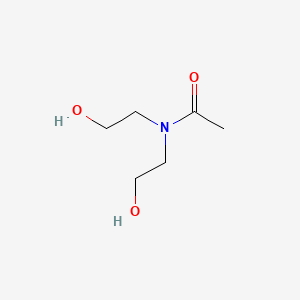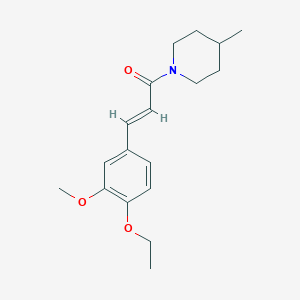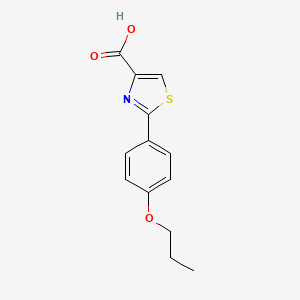![molecular formula C14H17FN4O3S B2726023 2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole CAS No. 2097918-64-2](/img/structure/B2726023.png)
2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms . The compound also has a benzenesulfonyl group attached to the pyrrolidine ring, and a fluoro and a methoxy group attached to the benzene ring.
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of 1,2,3-triazoles can be achieved through various methods, including copper-catalyzed reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a 1,2,3-triazole ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, while the 1,2,3-triazole ring is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the pyrrolidine and 1,2,3-triazole rings. These rings can participate in various chemical reactions due to their unique chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound could be influenced by its molecular structure. For instance, the presence of the pyrrolidine and 1,2,3-triazole rings could affect its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Triazole-Based Compounds Synthesis : A series of studies have focused on the efficient synthesis of 1,2,3-triazoles, demonstrating their potential in various chemical reactions and as intermediates for further chemical modifications. For example, the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles has been optimized through regiospecific 1,3-dipolar cycloaddition reactions, showcasing the versatility of triazole compounds in organic synthesis (Peng & Zhu, 2003).
Fluorogenic Aldehyde Monitoring : The development of a fluorogenic aldehyde bearing a 1,2,3-triazole moiety for monitoring the progress of aldol reactions highlights the innovative application of triazole derivatives in analytical chemistry. This approach allows for real-time tracking of reaction progress, underlining the functional versatility of triazole-based compounds (Guo & Tanaka, 2009).
Biological and Medicinal Applications
Caspase-3 Inhibition : Research has identified isatin 1,2,3-triazoles as potent inhibitors against caspase-3, a key player in apoptosis. This finding suggests potential therapeutic applications of triazole derivatives in diseases where regulation of apoptosis is beneficial (Jiang & Hansen, 2011).
Antimicrobial Activities : New triazole derivatives starting from isonicotinic acid hydrazide have been synthesized and evaluated for their antimicrobial activities. Such studies underscore the potential use of triazole compounds as antimicrobial agents, expanding the scope of their application in medicinal chemistry (Bayrak et al., 2009).
Advanced Materials and Sensors
- Selective Al(3+) Sensor : A pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker has been synthesized, serving as a selective ratiometric and colorimetric chemosensor for Al(3+). This highlights the utility of triazole derivatives in the development of selective sensors for metal ions, which are crucial for environmental monitoring and industrial applications (Maity & Govindaraju, 2010).
Mechanism of Action
Safety and Hazards
As for the safety and hazards, this product is not intended for human or veterinary use and is for research use only.
Future Directions
The future directions in the study of this compound could involve the development of new synthetic routes and the exploration of its potential biological activities. Given the broad range of biological activities exhibited by compounds containing pyrrolidine and 1,2,3-triazole rings, this compound could be a promising candidate for the development of new drugs .
properties
IUPAC Name |
2-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O3S/c1-22-14-5-4-12(9-13(14)15)23(20,21)18-8-2-3-11(18)10-19-16-6-7-17-19/h4-7,9,11H,2-3,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYNGWDSCVNUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2CN3N=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2725940.png)
![2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2725941.png)

![N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2725943.png)
![1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol](/img/structure/B2725946.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2725950.png)
![1,1-Difluoro-5-oxa-6-azaspiro[2.4]heptane hydrochloride](/img/structure/B2725951.png)

![3-(1H-tetrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2725956.png)
![5-[2-(2-Methylpropyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2725957.png)

![5-chloro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2725961.png)
![Methyl 6-benzyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2725962.png)
![4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4'-bipiperidine](/img/structure/B2725963.png)